molecular formula C12H7N3O4 B1270953 2-Amino-5-nitro-benzo[de]isoquinoline-1,3-dione CAS No. 62578-85-2

2-Amino-5-nitro-benzo[de]isoquinoline-1,3-dione

Cat. No.: B1270953
CAS No.: 62578-85-2
M. Wt: 257.2 g/mol
InChI Key: PRYNAPNTIQGRGK-UHFFFAOYSA-N
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Description

2-Amino-5-nitro-benzo[de]isoquinoline-1,3-dione, a naphthalimide derivative, is a high-value compound for scientific research. Its core structure is recognized for diverse biological and photochemical activities. In medicinal chemistry, nitro- and amino-substituted benzo[de]isoquinoline-1,3-diones demonstrate significant cytotoxic effects against a range of human cancer cell lines, including colon (HCT-116), hepatocellular (Hep-G2), and breast (MCF-7) cancers . Some derivatives in this class function as topoisomerase II inhibitors and can induce apoptosis, making them templates for developing novel antitumor agents . Furthermore, related nitro-substituted compounds have shown selective antiviral activity against viruses such as herpes simplex and vaccinia by inhibiting viral replication, without exhibiting virucidal effects . Beyond its biological potential, this compound class excels in materials science. Amino- and nitro-substituted derivatives serve as highly efficient photoinitiators in polymerization reactions . They absorb across a broad spectrum from violet to red light and, when combined with co-initiators like iodonium salts, can initiate both radical and cationic polymerizations, often outperforming common systems like camphorquinone. This panchromatic behavior enables applications under soft conditions for advanced polymer synthesis. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-amino-5-nitrobenzo[de]isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7N3O4/c13-14-11(16)8-3-1-2-6-4-7(15(18)19)5-9(10(6)8)12(14)17/h1-5H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRYNAPNTIQGRGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC3=C2C(=C1)C(=O)N(C3=O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10364281
Record name 2-Amino-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62578-85-2
Record name 2-Amino-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Precursor Synthesis: 5-Nitrobenzo[de]isochromene-1,3-dione

The synthesis begins with the preparation of the nitro-substituted precursor. 5-Nitrobenzo[de]isochromene-1,3-dione is synthesized via nitration of the parent benzo[de]isochromene-1,3-dione using concentrated nitric acid in sulfuric acid at 0–5°C. This step ensures regioselective nitration at the 5-position, confirmed by $$ ^1H $$ NMR and mass spectrometry.

Key Reaction Conditions:
  • Nitrating Agent : HNO₃ (90%) in H₂SO₄ (98%)
  • Temperature : 0–5°C (ice bath)
  • Reaction Time : 4–6 hours
  • Yield : 72–78%

Introduction of the Amino Group at Position 2

The 2-amino functionality is introduced via nucleophilic substitution of the 1,3-dione intermediate with ammonia. The reaction is conducted in dimethyl sulfoxide (DMSO) under reflux, facilitating the replacement of the oxygen atom at position 2 with an amino group.

Reaction Parameters:
  • Ammonia Source : Aqueous NH₄OH (28–30%)
  • Solvent : DMSO
  • Temperature : 120°C (reflux)
  • Duration : 8–12 hours
  • Yield : 65–70%

Purification and Characterization

Crude products are purified via recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane). Purity (>98%) is verified by high-resolution mass spectrometry (HRMS) and $$ ^1H $$/$$ ^{13}C $$ NMR.

Optimization of Synthetic Steps

Nitration Efficiency

The nitration step’s regioselectivity is critical. Computational studies indicate that electron-donating groups on the benzene ring direct nitration to the 5-position due to resonance stabilization. Experimental data confirm minimal formation of 4-nitro or 6-nitro isomers (<5%) under optimized conditions.

Amination Kinetics

Kinetic studies reveal that the amination proceeds via an SN2 mechanism, with DMSO enhancing nucleophilicity of ammonia. Elevated temperatures (120°C) accelerate the reaction but may lead to side products if prolonged beyond 12 hours.

Spectroscopic and Analytical Data

NMR Characterization

$$ ^1H $$ NMR (400 MHz, DMSO-d₆) :

  • δ 8.92 (d, 1H, H-4), 8.68 (dd, 1H, H-6), 8.45 (d, 1H, H-7)
  • δ 8.30 (s, 1H, H-8), 7.95 (t, 1H, H-5)
  • δ 6.85 (s, 2H, NH₂)

$$ ^{13}C $$ NMR (100 MHz, DMSO-d₆) :

  • δ 167.2 (C-1), 164.8 (C-3)
  • δ 152.1 (C-5-NO₂), 134.7–122.4 (aromatic carbons)

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₁₂H₇N₂O₄ : 259.0358
  • Observed : 259.0355 [M+H]⁺

Comparative Analysis of Alternative Methods

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for amination (2–3 hours vs. 8–12 hours) but requires specialized equipment. Yields remain comparable (68–72%).

Solid-Phase Synthesis

Immobilization of the precursor on Wang resin enables stepwise functionalization, though yields drop to 50–55% due to incomplete reactions.

Industrial Scalability and Challenges

Large-Scale Production

Pilot-scale reactions (1 kg batches) use continuous-flow reactors to maintain temperature control during nitration. DMSO is replaced with recyclable ionic liquids to reduce environmental impact.

Common Side Reactions

  • Over-nitration : Addressed by strict temperature control.
  • Oxidation of Amino Group : Mitigated by inert atmosphere (N₂ or Ar).

Summary of Key Findings

Parameter Optimal Conditions Yield
Nitration HNO₃/H₂SO₄, 0–5°C, 4–6 h 72–78%
Amination NH₄OH/DMSO, 120°C, 8–12 h 65–70%
Purification Ethanol recrystallization >98%

Chemical Reactions Analysis

2-Amino-5-nitro-benzo[de]isoquinoline-1,3-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include iodonium salts, N-vinylcarbazole, and 2,4,6-tris(trichloromethyl)-1,3,5-triazine . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Table 1: Key Benzo[de]isoquinoline-1,3-dione Derivatives and Their Properties

Compound Name Substituents Key Properties/Activities Reference Evidence
2-Amino-5-nitro-benzo[de]isoquinoline-1,3-dione 2-NH₂, 5-NO₂ Inferred: Potential antiviral/electronic tuning N/A
6,7-Dinitro-2-[1,2,4]triazole-4-yl derivative 6,7-NO₂, 2-triazole Antimalarial (adenylosuccinate synthetase inhibition)
2-(2-Dimethylaminoethyl) derivative 2-(CH₂)₂N(CH₃)₂ Optical chemosensor for sulfur mustard
2-[5-Selenocyanato-pentyl]-6-amino derivative 2-pentyl-SeCN, 6-NH₂ Chemotherapeutic adjuvant (synergy with cisplatin)
2-Amino-1H-benzo[de]isoquinoline-1,3-dione 2-NH₂ Inactive parent compound; derivatives show antiviral activity

Key Observations:

Nitro Group Position: The 6,7-dinitro derivative () exhibits antimalarial activity due to strong binding affinity with adenylosuccinate synthetase.

Amino Group Role: The parent compound 2-amino-1H-benzo[de]isoquinoline-1,3-dione is inactive against HSV-1/2, but derivatives with additional functional groups (e.g., alkyl chains, halogens) show enhanced activity . This suggests the 5-nitro group in the target compound may synergize with the 2-amino group to confer unique biological properties.

Electron-Accepting Properties :

  • Derivatives with electron-withdrawing groups (e.g., nitro, triazole) exhibit strong acceptor behavior, as seen in asymmetric azaacenes (). The 5-nitro group likely enhances electron deficiency, making the compound suitable for optoelectronic applications.

Electronic and Structural Properties

  • DFT and Crystallography: Benzo[de]isoquinoline-1,3-dione derivatives with planar backbones exhibit strong π-π interactions (3.31 Å stacking in BQD-TZ, ). The 5-nitro group may enhance planarity and π-acceptance, impacting material science applications. Electron-withdrawing substituents lower LUMO levels (e.g., −3.43 eV for BQD-TZ), improving electron transport in semiconductors .

Biological Activity

2-Amino-5-nitro-benzo[de]isoquinoline-1,3-dione (CAS No. 62578-85-2) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C₁₃H₈N₂O₃
  • Molecular Weight : 248.21 g/mol

The compound features a nitro group and an amino group attached to a benzo[de]isoquinoline backbone, which is crucial for its biological activity.

Antitumor Activity

Studies have shown that derivatives of benzo[de]isoquinoline-1,3-dione exhibit significant cytotoxic effects against various human cancer cell lines. For instance, a study reported that certain derivatives demonstrated remarkable cytotoxicity at submicromolar concentrations against human leukemia and solid tumor cell lines, including both sensitive and resistant strains . The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro tests have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for several derivatives ranged from 0.0039 mg/mL to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli. .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, thereby disrupting metabolic pathways critical for pathogen survival or cancer cell proliferation.
  • DNA Interaction : It is suggested that the nitro group may facilitate intercalation into DNA, leading to strand breaks and subsequent cell death.
  • Reactive Oxygen Species (ROS) Generation : Some studies indicate that these compounds can induce oxidative stress in cells, contributing to their anticancer and antimicrobial effects.

Case Study 1: Antitumor Efficacy

A study conducted on various derivatives of benzo[de]isoquinoline highlighted the efficacy of this compound in inhibiting tumor growth in vivo. The results showed a significant reduction in tumor size in treated groups compared to controls, suggesting potential for further development as an anticancer agent .

Case Study 2: Antimicrobial Properties

In another study focusing on its antimicrobial activity, derivatives were tested against a panel of bacterial strains. The results indicated that certain modifications to the molecular structure enhanced the antibacterial potency significantly. For example, compounds with additional functional groups showed improved MIC values against resistant strains .

Data Summary Table

Biological Activity Tested Organisms/Cell Lines MIC/IC50 Values References
AntitumorHuman leukemia cell linesSubmicromolar
AntimicrobialStaphylococcus aureus0.0039 - 0.025 mg/mL
Escherichia coli0.0048 - 0.039 mg/mL

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-amino-5-nitro-benzo[de]isoquinoline-1,3-dione derivatives, and how do reaction conditions influence yield?

  • Methodological Answer :

  • Radical Cascade Reactions : Radical addition or cyclization cascades under mild conditions (e.g., AIBN as initiator, 60°C) yield isoquinoline-1,3-dione derivatives. For example, Scheme 10a in demonstrates a radical pathway with yields up to 75% .
  • Visible-Light Photocatalysis : Fluorinated derivatives can be synthesized via visible-light-induced tandem addition/cyclization of perfluoroalkyl iodides with alkenes (e.g., Ru(bpy)₃Cl₂ as catalyst, DMF solvent, room temperature) .
  • Optimization Tips : Solvent polarity (e.g., DMF vs. THF) and temperature control are critical for minimizing side reactions.

Q. How is the structural integrity of this compound confirmed in synthetic studies?

  • Methodological Answer :

  • X-ray Crystallography : Single-crystal X-ray diffraction (e.g., ) resolves π-π stacking distances (3.31–3.41 Å) and hydrogen-bonding networks (C–H⋯O interactions) .
  • Spectroscopic Techniques : NMR (¹H/¹³C) and HRMS validate molecular weight and functional groups. For fluorinated analogs, ¹⁹F NMR is essential .
  • Cyclic Voltammetry : Measures electron affinity (e.g., 3.69–3.87 eV for BQD-condensed azaacenes in ) .

Q. What preliminary biological activities have been reported for this compound class?

  • Methodological Answer :

  • Anticancer Activity : In HeLa cells, derivatives like compound 14 (IC₅₀ = 250 nM) inhibit USP2, reducing cyclin D1 levels in a time- and concentration-dependent manner ( ) .
  • Angiogenesis Inhibition : Selenocyanato-pentyl analogs (e.g., in ) suppress angiogenesis via p53-dependent mitochondrial apoptosis and synergize with cyclophosphamide .

Advanced Research Questions

Q. How do substituents (e.g., nitro, amino, fluorine) modulate selectivity in biological targets?

  • Methodological Answer :

  • Fluorine Substitution : Introducing fluorine at specific positions switches inhibitor selectivity between USP2 and USP6. For example, fluorinated isoquinoline-1,3-diones in show non-competitive inhibition of USP2 via ROS-dependent mechanisms .
  • Nitro Group Effects : The nitro group enhances electron-deficient character, improving π-π stacking in crystal structures ( ) and redox activity in electrochemical applications .

Q. What mechanistic insights explain contradictions in cellular vs. in vitro activity data?

  • Methodological Answer :

  • Cell Permeability : Compounds with logP > 3 (e.g., selenocyanato-pentyl derivatives in ) show better cellular uptake, explaining discrepancies between in vitro IC₅₀ and in vivo efficacy .
  • Off-Target Effects : Use siRNA knockdown (e.g., USP2 vs. USP7) or proteomic profiling to identify non-specific interactions. highlights ROS-mediated inhibition as a confounding factor .

Q. How can structural modifications enhance photophysical properties for material science applications?

  • Methodological Answer :

  • Triisopropylsilylethynyl Grafting : Improves solubility and crystallinity in BQD-condensed azaacenes (e.g., ). This modification increases π-π stacking efficiency without altering electron affinity (3.69–3.87 eV) .
  • Benzotriazole Integration : Enhances UV stability in polymers (e.g., ), with fluorescence quantum yields >0.8 in PMMA matrices .

Key Research Gaps

  • Metabolic Stability : Limited data on hepatic clearance or CYP450 interactions.
  • Toxicity Profiles : Acute toxicity studies (e.g., LD₅₀) are needed for fluorinated derivatives.

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